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Compound of Interest

Compound Name: MU1700

Cat. No.: B10828528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of MU1700, a

potent and selective chemical probe. The information is collated from publicly available

research, offering insights into its biochemical activity, cellular effects, and potential

applications in studying cellular signaling pathways.

Core Mechanism of Action
MU1700 is a highly selective and orally active inhibitor of Activin Receptor-like Kinase 1 (ALK1)

and Activin Receptor-like Kinase 2 (ALK2)[1][2]. These receptor serine/threonine kinases are

key components of the Bone Morphogenetic Protein (BMP) signaling pathway. By inhibiting

ALK1 and ALK2, MU1700 effectively blocks the downstream signaling cascade, specifically the

phosphorylation of SMAD1/5/8[1]. This targeted inhibition allows for the precise investigation of

the roles of ALK1 and ALK2 in various biological processes.

Developed as a high-quality chemical probe, MU1700 exhibits a remarkably improved kinome-

wide selectivity profile compared to earlier inhibitors like LDN-193189. This enhanced

selectivity minimizes off-target effects, making it a valuable tool for in vitro and in vivo studies of

BMP signaling[1]. Furthermore, MU1700 is characterized by its cell membrane permeability

and high brain penetrance, expanding its utility for in vivo research[1][2].
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The following tables summarize the key quantitative data regarding the inhibitory activity and

selectivity of MU1700.

Table 1: Inhibitory Activity of MU1700 against ALK1 and ALK2

Target IC₅₀ (nM)

ALK1 13

ALK2 6

Data sourced from MedchemExpress[2].

Table 2: Kinome-wide Selectivity Profile of MU1700

Kinase Target Percent Inhibition at 1 µM

ALK1 >90%

ALK2 >90%

ALK6 (BMPR1B) Weaker Inhibition

Data summarized from kinome-wide profiling in

a panel of 369 human protein kinases[1].

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

MU1700.

1. Kinome-wide Profiling

Objective: To determine the selectivity of MU1700 across the human kinome.

Method: MU1700 was screened at a concentration of 1 µM against a panel of 369 human

protein kinases. The percentage of inhibition for each kinase was determined to generate a

selectivity profile. This was compared to the profile of the less selective inhibitor, LDN-

193189[1].
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Platform: Reaction Biology.

2. Western Blot Analysis for SMAD Phosphorylation

Objective: To assess the inhibitory effect of MU1700 on the BMP signaling pathway in a

cellular context.

Cell Line: U2OS cells were likely used, as they are mentioned in the context of cytotoxicity

assays[1][2].

Protocol:

Cells were treated with various BMP and GDF family ligands to induce phosphorylation of

SMAD proteins.

Concurrently, cells were treated with MU1700 or a negative control compound.

Following treatment, cell lysates were prepared, and proteins were separated by SDS-

PAGE.

Proteins were transferred to a membrane and probed with primary antibodies specific for

phosphorylated SMAD1/5/8 and total SMAD1/5/8.

Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection,

and the signal was visualized using an appropriate chemiluminescent substrate.

Outcome: The analysis revealed that MU1700 specifically inhibited the phosphorylation of

SMAD1/5/8 induced by BMP ligands, but not the phosphorylation of SMAD2/3, which is

associated with the TGF-β pathway[1].

3. Cell Viability Assay

Objective: To determine the cytotoxic effects of MU1700.

Cell Line: U2OS cells.

Protocol:
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U2OS cells were seeded in 96-well plates.

Cells were treated with a range of concentrations of MU1700 and its negative control,

MU1700NC (from 0.1 to 50 µM), for 24 hours.

Cell viability was assessed using a standard method, such as an MTT or resazurin-based

assay.

Outcome: No cytotoxic effects were observed up to a concentration of 2.5 µM for MU1700.

Mild cytotoxicity was noted at concentrations of 5 µM and higher, which was hypothesized to

be due to the limited aqueous solubility of the compound[1][2].

Visualizations
Diagram 1: MU1700 Mechanism of Action - BMP Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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